molecular formula C9H8Br2O3 B099424 Methyl 3,5-dibromo-2-methoxybenzoate CAS No. 15790-59-7

Methyl 3,5-dibromo-2-methoxybenzoate

Cat. No.: B099424
CAS No.: 15790-59-7
M. Wt: 323.97 g/mol
InChI Key: SVSGXLZYOXVPCG-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2-methoxybenzoate (MDBM) is an organic compound that is used in a variety of applications, ranging from laboratory experiments to industrial production. It is a colorless solid that has a melting point of 105 °C and a boiling point of 253 °C. MDBM is composed of a benzene ring with two bromine atoms and a methoxy group attached to the 2-position of the ring. It is a widely used compound in the synthesis of other compounds, and it has been used in a variety of scientific research applications.

Scientific Research Applications

Isolation and Structural Analysis

Methyl 3,5-dibromo-2-methoxybenzoate and its related compounds have been studied for their natural occurrence and structural properties. For instance, a derivative, 3,5-dibromo-2-methoxybenzoic acid, was isolated from the sea sponge Didiscus sp. and its structure was established through spectral methods and X-ray diffraction analysis (Utkina et al., 1998).

Role in Photostabilization

Research has also explored the role of related compounds in photostabilization. A study examined the generation and quenching of singlet molecular oxygen by various compounds, including methyl 2-methoxybenzoate. These compounds were found to be effective in scavenging O2(1Δg), highlighting their potential role in protecting materials from photodegradation (Soltermann et al., 1995).

Antimicrobial and Molluscicidal Activity

A study on Piper aduncum leaves identified several prenylated benzoic acid derivatives, including methyl 3,5-bis(3-methyl-2-butenyl)-4-methoxybenzoate. These compounds exhibited significant antimicrobial and molluscicidal activities, demonstrating their potential for use in pest control and as antimicrobial agents (Orjala et al., 1993).

Thermochemical Properties

The thermochemical properties of methyl methoxybenzoates have been investigated to understand their structural and thermochemical characteristics. This research is essential for applications involving the thermal stability and reactivity of these compounds (Flores et al., 2019).

Selective Demethylation Reactions

Selective demethylation methodologies for derivatives of methoxybenzoic acids, such as 3,5-dimethoxybenzoic acid, have been developed. This research contributes to the field of organic synthesis, providing efficient ways to manipulate these compounds for various applications (Gallo et al., 2013).

Biological Activities and Isolation from Algae

Studies have focused on isolating and characterizing bromophenol derivatives from various algae. These compounds, including those structurally related to this compound, have been analyzed for their potential biological activities (Zhao et al., 2004).

Safety and Hazards

Methyl 3,5-dibromo-2-methoxybenzoate is considered hazardous. It has been associated with risks of harmful ingestion, skin and eye contact, and inhalation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Properties

IUPAC Name

methyl 3,5-dibromo-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSGXLZYOXVPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594817
Record name Methyl 3,5-dibromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15790-59-7
Record name Methyl 3,5-dibromo-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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